2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium
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Overview
Description
2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium is a chemical compound known for its utility in peptide synthesis. It is often used as a coupling reagent in solid-phase peptide synthesis due to its efficiency in forming peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium typically involves the reaction of benzotriazole with 1,3-dimethylimidazolidinium in the presence of a suitable activating agent. The reaction is usually carried out in solvents like N,N-dimethylformamide or N-methylpyrrolidone . The reaction conditions often require low temperatures to minimize side reactions and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves precise control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium primarily undergoes substitution reactions, particularly in peptide bond formation. It acts as an efficient coupling reagent, facilitating the formation of amide bonds between amino acids .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include N,N-diisopropylethylamine (DIEA) and other bases that help in the activation of carboxyl groups . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from reactions involving this compound are peptides and other amide-containing compounds. The efficiency of this reagent in forming peptide bonds makes it a valuable tool in peptide synthesis .
Scientific Research Applications
2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of peptides and other complex organic molecules.
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic agents.
Industry: It finds applications in the pharmaceutical industry for the large-scale synthesis of peptide drugs.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium involves the activation of carboxyl groups in amino acids, facilitating their reaction with amine groups to form amide bonds. This activation is achieved through the formation of an intermediate complex that enhances the nucleophilicity of the amine group, leading to efficient peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
- 1-Hydroxybenzotriazole (HOBt)
- N,N’-Diisopropylcarbodiimide (DIC)
Uniqueness
Compared to similar compounds, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium offers a unique balance of reactivity and stability, making it particularly effective in peptide synthesis. Its ability to minimize racemization and side reactions sets it apart from other coupling reagents .
Properties
CAS No. |
123377-20-8 |
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Molecular Formula |
C11H16N5O+ |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(1,3-dimethylimidazolidin-2-yl)oxy-2H-benzotriazol-1-ium |
InChI |
InChI=1S/C11H15N5O/c1-14-7-8-15(2)11(14)17-16-10-6-4-3-5-9(10)12-13-16/h3-6,11H,7-8H2,1-2H3/p+1 |
InChI Key |
NOFZMNUYEFQMBS-UHFFFAOYSA-O |
SMILES |
C[NH+]1CCN(C1ON2C3=CC=CC=C3N=N2)C |
Canonical SMILES |
CN1CCN(C1O[N+]2=C3C=CC=CC3=NN2)C |
Synonyms |
2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium |
Origin of Product |
United States |
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